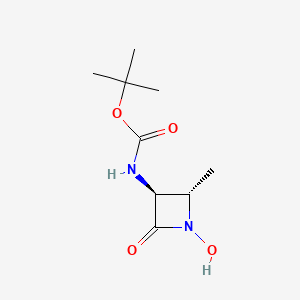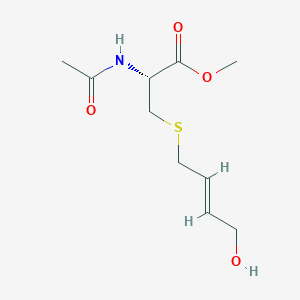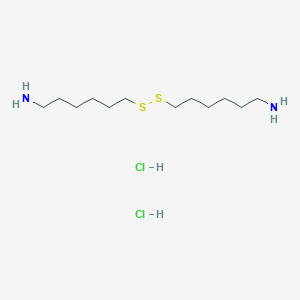
Ethyl-2-Cyano-3-(3-Pyridinyl)acrylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Ethyl 2-cyano-3-(3-pyridinyl)acrylate and its derivatives involves detailed spectroscopic analysis, leveraging techniques like 1H and 13C NMR, UV–Visible, FT-IR, and mass spectroscopy. Theoretical approaches including Density Functional Theory (DFT) calculations support the experimental data, providing insights into the compound's electronic structure and reactivity. These studies confirm the formation of dimers and explore the molecule's electrophilic nature, demonstrating the compound as a strong electrophile with significant second-order stabilization energies (Singh et al., 2013; Rawat & Singh, 2015).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods have been utilized to investigate the structural and spectral characteristics of Ethyl 2-cyano-3-(3-pyridinyl)acrylate. These studies reveal the compound's planar conformation and highlight the presence of intra- and intermolecular interactions stabilizing the structure. Quantum chemical calculations further elucidate the existence of structural isomers, with the s-cis conformation being more stable (Gupta et al., 2007).
Chemical Reactions and Properties
Ethyl 2-cyano-3-(3-pyridinyl)acrylate participates in various chemical reactions, forming heterocyclic compounds through mechanisms such as [3+2] cycloadditions. These reactions are facilitated by the molecule's electrophilic nature and the presence of reactive sites within the molecule. Studies have highlighted the compound's ability to undergo domino reactions, leading to the synthesis of diverse functionalized molecules (Bourhis & Vercauteren, 1994).
Physical Properties Analysis
The physical properties of Ethyl 2-cyano-3-(3-pyridinyl)acrylate, such as photoluminescence and first hyperpolarizability, have been extensively studied. The compound exhibits photoluminescence behavior and has been evaluated for its suitability in non-linear optical (NLO) applications, demonstrating the potential for technological applications in fields requiring materials with specific optical properties (Singh et al., 2014).
Chemical Properties Analysis
The chemical properties of Ethyl 2-cyano-3-(3-pyridinyl)acrylate are characterized by its reactivity and electrophilicity. The molecule's reactivity descriptors, such as Fukui functions and local softness, indicate the presence of reactive sites that are prone to undergo various chemical transformations. This reactivity is fundamental to the molecule's utility in synthesizing a broad range of heterocyclic compounds (Rawat & Singh, 2015).
Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften
Ethyl-2-Cyano-3-(3-Pyridinyl)acrylat hat ein Molekulargewicht von 202,21 {svg_1}. Es ist bei Raumtemperatur ein weißer bis gelber Feststoff {svg_2}. Der IUPAC-Name für diese Verbindung ist Ethyl-(2E)-2-Cyano-3-(3-Pyridinyl)-2-propenoat {svg_3}.
Synthese und Charakterisierung
Die Synthese, Kristallstruktur und das Strukturmotiv von zwei Thiophen-basierten Cyanoacrylat-Derivaten, nämlich Ethyl-(E)-2-Cyano-3-(3-Methylthiophen-2-yl)acrylat (1), C11H11NO2S, und Ethyl-(E)-2-Cyano-3-(Thiophen-2-yl)acrylat (2), C10H9NO2S, wurden berichtet {svg_4}. Die molekularen Konformationen dieser Derivate sind sehr ähnlich, da alle Nicht-H-Atome bis auf das Methyl der Ethylgruppen planar sind {svg_5}.
Industrielle Anwendungen
Cyanoacrylat-Derivate sind von industriellem Interesse, da sie zum Aufbau vieler Klebstoffe und polymerer Materialien verwendet werden {svg_6}. Sie gelten auch als wichtige Zwischenprodukte für die Synthese verschiedener heterocyclischer Derivate {svg_7}.
Bioreduktionsreaktionen
Cyanoacrylate werden als Nitril-aktivierte Spezies in Bioreduktionsreaktionen verwendet {svg_8}.
Organische Farbstoff-sensibilisierte Solarzellen (DSSCs)
Cyanoacrylsäure, ein Bestandteil von Cyanoacrylaten, ist einer der am häufigsten verwendeten Akzeptoren in organischen Farbstoff-sensibilisierten Solarzellen (DSSCs) {svg_9}. Thiophen und seine Derivate, die bekanntermaßen eine hohe Ladungsmobilität aufweisen, dienen als Brücken (Donor-Akzeptor-Struktur), um die Konjugation zu gewährleisten und die Lichtabsorption zu verbessern {svg_10}.
Photovoltaische Zellen
Ein Verständnis der Struktur von Thiophen-basierten Acrylat-Untereinheiten ist notwendig, um von ihren Eigenschaften in photovoltaischen Zellen zu profitieren {svg_11}.
Eigenschaften
IUPAC Name |
ethyl (E)-2-cyano-3-pyridin-3-ylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)10(7-12)6-9-4-3-5-13-8-9/h3-6,8H,2H2,1H3/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMBXBIFKMYOLF-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN=CC=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CN=CC=C1)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B1148836.png)


